molecular formula C17H12FN3O2S2 B2900699 Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862976-30-5

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2900699
CAS No.: 862976-30-5
M. Wt: 373.42
InChI Key: OOFVMTUISWNVKW-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a bifunctional benzothiazole derivative characterized by two interconnected benzothiazole rings. The first benzothiazole unit bears a fluorine atom at the 6-position and an amino group at the 2-position, while the second benzothiazole ring is substituted with an ethyl carboxylate group at the 6-position. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including antiviral, antitumor, and anti-inflammatory activities . Benzothiazoles are renowned for their bioactivity, particularly in targeting enzymes and receptors due to their planar aromatic systems and sulfur/nitrogen heteroatoms .

Properties

IUPAC Name

ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S2/c1-2-23-15(22)9-3-5-11-13(7-9)24-16(19-11)21-17-20-12-6-4-10(18)8-14(12)25-17/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVMTUISWNVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the condensation reaction of 6-fluorobenzothiazole with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various pathogens, making it a candidate for the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential use in medicinal chemistry. Its derivatives have been tested for their efficacy in treating diseases such as tuberculosis and cancer. The compound's ability to interact with biological targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
Target Compound Bis-benzothiazole 6-Fluoro-benzothiazolylamino, 6-ethyl carboxylate C₁₇H₁₂FN₃O₂S₂ Antiviral, enzyme inhibition
Ethyl 2-(Boc-amino)-benzothiazole-6-carboxylate Benzothiazole Boc-amino, 6-ethyl carboxylate C₁₅H₁₇N₃O₄S Synthetic intermediate
1-(6-Fluoro-benzothiazolyl)-pyrazole Benzothiazole-pyrazole hybrid 6-Fluoro-benzothiazole, pyrazole-carbaldehyde C₁₇H₁₀FN₃OS Antifungal, antitumor
Ethyl tetrahydrobenzothiazole-6-carboxylate Tetrahydrobenzothiazole 2-Methyl, 6-ethyl carboxylate (R-configuration) C₁₁H₁₅NO₂S Chiral drug intermediate

Research Findings and Implications

  • Fluorine Substitution: The 6-fluoro group in the target compound enhances metabolic stability and target binding compared to non-fluorinated analogues like Compound B .
  • Hybrid Scaffolds : Compounds combining benzothiazole with pyrazole (Compound C) or tetrahydrobenzothiophene (Compound E) show divergent bioactivity profiles, emphasizing the importance of core flexibility and heteroatom placement .
  • Stereochemical Influence : Chiral analogues like Compound D highlight the role of stereochemistry in optimizing pharmacokinetic properties .

Biological Activity

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂F₁N₃O₂S₂
  • Molecular Weight : 339.4 g/mol
  • LogP : 2.8
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 6

Synthesis Methods

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various methods:

  • Diazo-Coupling
  • Knoevenagel Condensation
  • Biginelli Reaction
  • Molecular Hybridization Techniques
  • Microwave Irradiation
  • One-Pot Multicomponent Reactions

These methods yield compounds with varying biological activities, particularly against microbial infections and neurodegenerative diseases .

Antimicrobial Properties

This compound exhibits notable antimicrobial effects. Research has shown that benzothiazole derivatives can inhibit the growth of various pathogens:

MicroorganismActivity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Pseudomonas aeruginosaInhibition observed
Klebsiella pneumoniaeInhibition observed
Candida albicansInhibition observed
Aspergillus nigerInhibition observed

The compound's efficacy against these microorganisms was evaluated using serial plate dilution methods .

Neuropharmacological Effects

In neuropharmacology, certain derivatives of benzothiazole have been studied for their potential in treating conditions like epilepsy and neurodegeneration. A study on similar benzothiazole compounds indicated their anticonvulsant activity without significant neurotoxicity or liver toxicity. The compounds were tested in various models, showing promising results in reducing seizure activity .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds with similar structures demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing treatments for diseases characterized by oxidative damage .

Case Studies

Several studies have highlighted the biological significance of benzothiazole derivatives:

  • Antitubercular Activity : A series of synthesized benzothiazole derivatives showed enhanced inhibition against Mycobacterium tuberculosis compared to standard drugs.
  • Alzheimer's Disease Research : Modified benzothiazoles were evaluated as multitarget-directed ligands for Alzheimer's disease treatment, demonstrating significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes .

Q & A

Q. Q: What are the standard synthetic routes for preparing Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate, and how is purity ensured?

A: The compound is typically synthesized via condensation reactions between fluorinated benzothiazole intermediates and ester-functionalized precursors. For example, hydrazine derivatives of 6-fluoro-1,3-benzothiazole can react with ethyl acetoacetate under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) . Key steps include:

  • Temperature control : Maintain 60–80°C to optimize reaction kinetics while avoiding decomposition.
  • Solvent selection : Use DMF or dichloromethane (DCM) to enhance solubility and yield .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (peak assignments for fluorine coupling) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Structural Confirmation Techniques

Q. Q: Which spectroscopic and crystallographic methods are critical for resolving ambiguities in the compound’s structure?

A:

  • NMR spectroscopy : Fluorine (19^{19}F) NMR identifies coupling patterns between the fluorine atom and adjacent protons, distinguishing regioisomers .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions, especially when twinning or disorder complicates analysis . For example, weak π–π interactions or C–H···π bonds stabilize crystal packing .
  • Mass spectrometry : HRMS with electrospray ionization (ESI) confirms molecular formula and detects fragmentation pathways .

Initial Biological Activity Screening

Q. Q: What in vitro assays are recommended for preliminary evaluation of biological activity?

A:

  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s benzothiazole core for binding interactions .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yield and selectivity for large-scale synthesis?

A:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate condensation steps .

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .

  • pH control : Adjust to pH 7–8 during amide bond formation to minimize hydrolysis .

  • Table : Comparison of solvent systems and yields

    SolventTemp (°C)Yield (%)
    DMF8085
    DCM4072
    THF6068

Addressing Crystallographic Data Contradictions

Q. Q: How should researchers resolve discrepancies in crystallographic data, such as twinning or disorder?

A:

  • Twinning analysis : Use PLATON or CrysAlisPro to deconvolute overlapped reflections. Apply SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : Split occupancy for flexible groups (e.g., ethyl esters) and apply geometric restraints to maintain bond-length rationality .
  • Validation tools : Check Rint_{\text{int}} and CCDC-deposited structures for similar compounds to benchmark parameters .

Designing Targeted Biological Assays

Q. Q: What strategies are effective for identifying the compound’s molecular targets in disease pathways?

A:

  • Computational docking : Use AutoDock Vina to predict binding affinities with proteins like EGFR or topoisomerase II, prioritizing residues (e.g., Asp 831 in kinases) for mutagenesis studies .
  • Pull-down assays : Immobilize the compound on agarose beads for proteomic profiling of lysates from cancer cells .
  • CRISPR screening : Knock out suspected targets (e.g., STAT3) and assess changes in compound efficacy .

Structure-Activity Relationship (SAR) Studies

Q. Q: How can substituent modifications enhance the compound’s bioactivity?

A:

  • Fluorine replacement : Substitute with Cl, Br, or CF3_3 to modulate electron-withdrawing effects and improve membrane permeability .

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to enhance water solubility for intravenous formulations .

  • Table : SAR of benzothiazole derivatives

    SubstituentActivity (IC50_{50}, μM)
    6-F0.45
    6-Cl0.78
    6-CF3_30.32

Stability and Degradation Pathways

Q. Q: What conditions destabilize the compound, and how can degradation be mitigated?

A:

  • Photodegradation : Exposure to UV light induces cleavage of the benzothiazole ring. Store in amber vials at -20°C .
  • Hydrolysis : The ester group is labile in acidic/basic conditions. Use buffered solutions (pH 6–7) during biological assays .
  • Oxidative stability : Add antioxidants (e.g., BHT) to formulations to prevent thiol-mediated degradation .

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